1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione
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Overview
Description
1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione is a complex organic compound with the molecular formula C21H12BrNO3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a bromine atom, an amino group, and a benzoyl group attached to the anthracene core.
Preparation Methods
The synthesis of 1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione typically involves the bromination of aminoanthracene-9,10-dione. One common method includes the use of nonanebis(peroxoic acid) as a brominating agent, which offers advantages such as better stability at room temperature and ease of preparation . The reaction is usually carried out in sulfuric acid or nitrobenzene at high temperatures (80-120°C) with or without a catalyst like copper or copper sulfate . Industrial production methods may involve similar bromination processes but on a larger scale, ensuring the efficient production of the compound.
Chemical Reactions Analysis
1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s bromine and amino groups allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-Amino-2-benzoyl-4-bromoanthracene-9,10-dione can be compared with other similar compounds, such as:
- 1-Amino-2-methylanthracenedione
- 1-Amino-2-carboxyanthracenedione
- 1-Amino-2-chloroanthracenedione
- 1-Amino-4-chloroanthracenedione
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activities. The presence of the benzoyl and bromine groups in this compound makes it unique, providing distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-amino-2-benzoyl-4-bromoanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrNO3/c22-15-10-14(19(24)11-6-2-1-3-7-11)18(23)17-16(15)20(25)12-8-4-5-9-13(12)21(17)26/h1-10H,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFLKWCQBYAZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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